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molecular formula C6H3BrClNO2 B186772 5-Bromo-6-chloronicotinic acid CAS No. 29241-62-1

5-Bromo-6-chloronicotinic acid

Cat. No. B186772
M. Wt: 236.45 g/mol
InChI Key: DXEUARPQHJXMII-UHFFFAOYSA-N
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Patent
US04555575

Procedure details

3-Bromo-2-chloro-5-methylpyridine (30 g) in water (650 ml) containing potassium permanganate (60 g) was stirred and heated under reflux for 3 hours. Further potassium permanganate (20 g) was then added and the mixture heated and stirred for another 21/2 hours. The mixture was steam-distilled to remove unchanged starting material, and then filtered while hot. The residue was washed with hot water. The filtrate and washings were cooled and acidified with concentrated hydrochloric acid. The solid which separated was extracted with ether. The ether extract was dried and evaporated to give 3-bromo-2-chloropyridine-5-carboxylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.[Mn]([O-])(=O)(=O)=[O:11].[K+].[OH2:16]>>[Br:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([C:8]([OH:11])=[O:16])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)Cl
Name
Quantity
60 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
650 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
STIRRING
Type
STIRRING
Details
stirred for another 21/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was steam-distilled
CUSTOM
Type
CUSTOM
Details
to remove unchanged
FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The residue was washed with hot water
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate and washings were cooled
CUSTOM
Type
CUSTOM
Details
The solid which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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